![molecular formula C10H8N2O3 B3026934 methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1190314-06-7](/img/structure/B3026934.png)
methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Overview
Description
“Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is a chemical compound with the molecular formula C9H8N2O2 . It is a member of the pyridine family, which are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines, such as “methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate”, has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Molecular Structure Analysis
The molecular structure of “methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is characterized by a pyridine scaffold, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Chemical Reactions Analysis
The chemical reactions involving “methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” include the introduction of various functional groups into the pyridine scaffold . For example, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Scientific Research Applications
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The abnormal activation of the FGFR signaling pathway is implicated in various types of tumors. Consequently, targeting FGFRs has become an attractive strategy for cancer therapy. Researchers have synthesized a series of 1H-pyrrolo[2,3-b]pyridine derivatives, including compound 4h, which exhibits potent FGFR inhibitory activity. In vitro studies demonstrate that 4h inhibits breast cancer cell proliferation, induces apoptosis, and significantly reduces migration and invasion of cancer cells . This research opens avenues for developing novel FGFR-targeted therapies.
Blood Glucose Regulation
Interestingly, some derivatives of 1H-pyrrolo[2,3-b]pyridine have shown efficacy in reducing blood glucose levels. These compounds may find applications in preventing and treating disorders related to elevated plasma glucose, such as type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, and cardiovascular diseases .
Photophysical Properties
Exploring the photophysical behavior of these derivatives reveals insights into their electronic structure, fluorescence, and potential applications in optoelectronic devices.
Safety And Hazards
Future Directions
The future directions in the research of “methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” and similar compounds include the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry .
properties
IUPAC Name |
methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-2-3-11-9-8(7)6(5-13)4-12-9/h2-5H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNAXVDKFQCDET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CNC2=NC=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801203227 | |
Record name | Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801203227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
CAS RN |
1190314-06-7 | |
Record name | Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801203227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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